Methyl 4-methoxybenzofuran-3-carboxylate
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Overview
Description
Methyl 4-methoxybenzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by a methoxy group at the 4-position and a carboxylate ester group at the 3-position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxybenzofuran-3-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 4-methoxyphenol with ethyl acetoacetate in the presence of a strong acid, followed by cyclization, can yield the desired benzofuran derivative .
Another method involves the use of α-chloro ketones and malonic acid derivatives. For example, the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide can produce ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, which can be further transformed into the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxybenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the benzofuran ring or the ester group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 4-methoxybenzofuran-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-methoxybenzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and carboxylate groups can influence its binding affinity and selectivity. The compound’s effects are mediated through various biochemical pathways, including inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,5-dimethoxybenzofuran-3-carboxylate
- Ethyl 4-methoxybenzofuran-3-carboxylate
- Methyl 4-methoxybenzofuran-2-carboxylate
Uniqueness
Methyl 4-methoxybenzofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 4-position and the carboxylate ester at the 3-position can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
474010-83-8 |
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Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
methyl 4-methoxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H10O4/c1-13-8-4-3-5-9-10(8)7(6-15-9)11(12)14-2/h3-6H,1-2H3 |
InChI Key |
VYNWAZMQVKGQTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=CO2)C(=O)OC |
Origin of Product |
United States |
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